2-(Morpholinodithio)benzothiazole
Overview
Description
2-(Morpholinodithio)benzothiazole is a chemical compound with the molecular formula C11H12N2OS3. It is a derivative of benzothiazole, featuring a morpholine ring attached via a dithio linkage. This compound is known for its applications in various fields, including rubber vulcanization, antimicrobial activity, and as a chemical intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinodithio)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with morpholine in the presence of sulfur or sulfur chloride. One common method includes heating 2-mercaptobenzothiazole with morpholine and sulfur at elevated temperatures to form the desired product . Another approach involves the use of sulfur chloride as a reagent, which reacts with 2-mercaptobenzothiazole and morpholine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and precise temperature management to optimize the reaction conditions. The final product is typically purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinodithio)benzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or thioether.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine or dithio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Morpholinodithio)benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Morpholinodithio)benzothiazole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as α-glucosidase, which is involved in carbohydrate metabolism.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Vulcanization: In rubber vulcanization, it accelerates the cross-linking of polymer chains, enhancing the material’s strength and elasticity.
Comparison with Similar Compounds
2-(Morpholinodithio)benzothiazole can be compared with other benzothiazole derivatives:
2-Mercaptobenzothiazole: Similar in structure but lacks the morpholine ring.
2-(Methylthio)benzothiazole: Contains a methylthio group instead of a morpholinodithio group.
2-(Ethylthio)benzothiazole: Similar to 2-(Methylthio)benzothiazole but with an ethyl group.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in multiple fields.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yldisulfanyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS3/c1-2-4-10-9(3-1)12-11(15-10)16-17-13-5-7-14-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFCNPYGUORTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1SSC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026573 | |
Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
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Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Cream to light yellow powder; [MSDSonline] | |
Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
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Record name | 2-(4-Morpholinyldithio)benzothiazole | |
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CAS No. |
95-32-9 | |
Record name | 2-(4-Morpholinodithio)benzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-32-9 | |
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Record name | 2-(4-Morpholinyldithio)benzothiazole | |
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Record name | Benzothiazole, 2-(4-morpholinyldithio)- | |
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Record name | 2-(Morpholin-4-yldithio)-1,3-benzothiazole | |
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Record name | 2-(morpholinodithio)benzothiazole | |
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Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
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Record name | 2-(4-MORPHOLINYLDITHIO)BENZOTHIAZOLE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Morpholinodithio)benzothiazole a desirable agent in rubber vulcanization?
A1: this compound (MBT) is a widely used accelerator in rubber vulcanization due to its ability to enhance the speed and efficiency of the curing process. [, ] While the exact mechanism is not fully detailed in the provided abstracts, they highlight that MBT contributes to the formation of crosslinks between rubber molecules. These crosslinks are essential for improving the mechanical properties of rubber, such as its strength, elasticity, and resistance to heat and abrasion. []
Q2: How does the performance of the MBTS-N-(morpholinothio)phthalimide system compare to using MBT directly in rubber vulcanization?
A2: Research indicates that the MBTS-N-(morpholinothio)phthalimide system, which generates MBT in situ, offers several advantages over using MBT directly. [] This system demonstrates improved processing safety, particularly in Nitrile Butadiene Rubber (NBR), Styrene-Butadiene Rubber (SBR), and Natural Rubber (NR). [] The slower curing time observed with this system can be beneficial for processing. Interestingly, it also leads to equivalent or even superior heat resistance in the cured rubber compared to using MBT directly. [] Notably, significant improvements in heat resistance were observed in SBR and IIR (Isobutylene-Isoprene Rubber), suggesting potential differences in the crosslinking mechanisms between the two systems. []
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